1-Chloro-6-isopropoxyisoquinoline
Description
1-Chloro-6-isopropoxyisoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at the 1-position and an isopropoxy group (-OCH(CH₃)₂) at the 6-position of the fused benzene-pyridine scaffold. The isoquinoline core is renowned for its role in medicinal chemistry due to its structural similarity to bioactive alkaloids.
Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
1-chloro-6-propan-2-yloxyisoquinoline |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)15-10-3-4-11-9(7-10)5-6-14-12(11)13/h3-8H,1-2H3 |
InChI Key |
AKIVZJQQPLGNSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 1-Chloro-6-isopropoxyisoquinoline and its analogs, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of 6-Substituted 1-Chloroisoquinoline Derivatives
*Inferred based on substituent addition.
Substituent Effects on Physicochemical Properties
- Solubility: Bulky substituents like isopropoxy reduce water solubility but improve solubility in organic solvents (e.g., dichloromethane, ethanol). The fluoro derivative exhibits the lowest aqueous solubility due to its compact, hydrophobic nature .
- Reactivity: Electron-withdrawing groups (e.g., -NO₂ in 1-chloro-6-methyl-5-nitroisoquinoline) increase electrophilicity, enabling nucleophilic aromatic substitution (SNAr), whereas electron-donating groups (e.g., -OCH₃, -OCH(CH₃)₂) deactivate the ring .
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